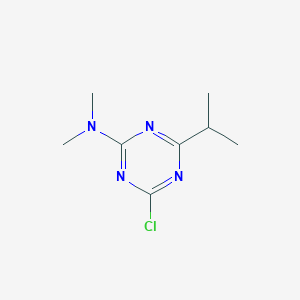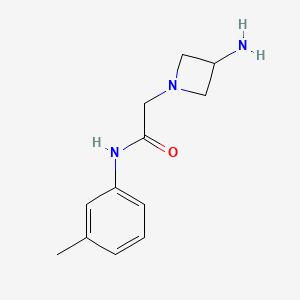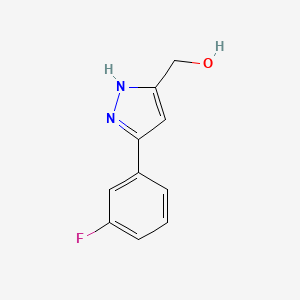
(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanol
Descripción general
Descripción
The compound is a derivative of 3-fluorobenzyl alcohol . 3-Fluorobenzyl alcohol is a colorless liquid with a molecular weight of 126.13 g/mol . It’s also known as 3-fluorophenyl methanol .
Synthesis Analysis
While specific synthesis methods for “(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanol” were not found, similar compounds such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide have been synthesized through the amidation reaction .Molecular Structure Analysis
The molecular structure of a similar compound, (3-Fluorophenyl) methanol, 3-methylbutyl ether, includes a total of 31 bonds. There are 14 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
3-Fluorobenzyl alcohol, a similar compound, is a colorless liquid with a density of 1.1600g/mL. It has a boiling point of 104°C to 105°C (22.0mmHg) and a flash point of 90°C .Aplicaciones Científicas De Investigación
Comprehensive Analysis of (3-(3-Fluorophenyl)-1H-pyrazol-5-yl)methanol Applications:
Antimicrobial Activity
Pyrazole derivatives have been studied for their potential antimicrobial properties. While specific data on (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanol is not readily available, it’s plausible that this compound could be explored for similar uses due to its structural similarity to other pyrazoles .
Anti-inflammatory Properties
Many pyrazole compounds exhibit anti-inflammatory effects, which makes them candidates for the treatment of inflammatory diseases. Research could investigate whether (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanol shares these properties .
Cancer Treatment
Pyrazole derivatives are often researched for their antineoplastic activities. This compound may also hold potential in this field, possibly as a chemotherapeutic agent or a molecule for targeted therapy .
Neurological Disorders
Given that some pyrazoles are used in treating neurological disorders, there’s potential for (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanol to be applied in neuropharmacology .
Antidiabetic Activity
Pyrazole derivatives have shown promise in antihyperglycemic and hypoglycemic activities, suggesting a possible application for this compound in managing diabetes .
Antidepressant Effects
The structural framework of pyrazoles allows for the creation of compounds with antidepressive activities. This suggests another avenue of research for (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanol .
Analgesic Applications
Pyrazoles can also function as analgesics, providing pain relief. Research into (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanol could explore its efficacy as a painkiller .
Respiratory Diseases
Some pyrazole derivatives are used in treating respiratory diseases, which may extend to the research applications of (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanol .
Safety And Hazards
Propiedades
IUPAC Name |
[3-(3-fluorophenyl)-1H-pyrazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-1-2-7(4-8)10-5-9(6-14)12-13-10/h1-5,14H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRVJOBYYLGPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



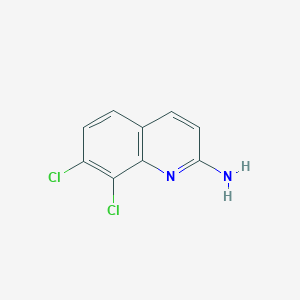
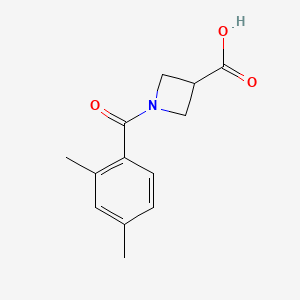
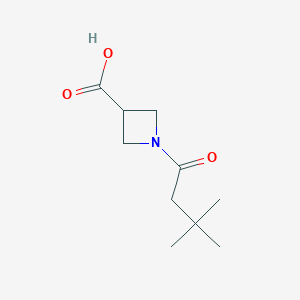
![1-{[(Propan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1487883.png)
![2-(p-Tolyl)spiro[3.3]heptan-2-amine](/img/structure/B1487887.png)
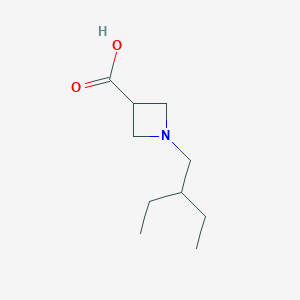
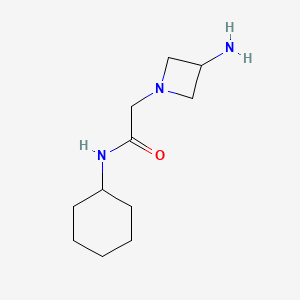
![[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine](/img/structure/B1487891.png)
![2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine](/img/structure/B1487893.png)
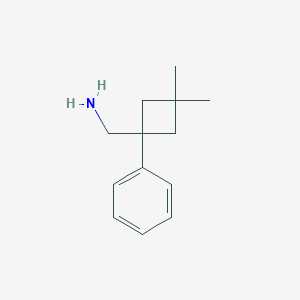
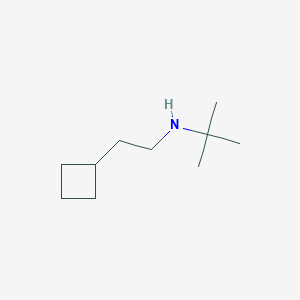
![2-chloro-1-[1-(5-fluoropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1487899.png)
